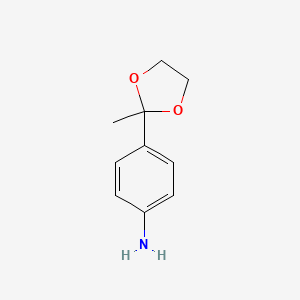

4-(2-Methyl-1,3-dioxolan-2-yl)aniline

Overview

Description

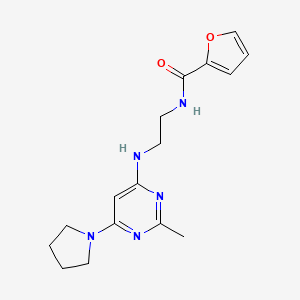

“4-(2-Methyl-1,3-dioxolan-2-yl)aniline” is a chemical compound with the molecular formula C9H11NO2 . It is used as a reagent in the preparation of luminogens and fluorescent polyimides .

Synthesis Analysis

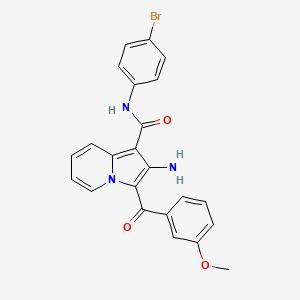

The synthesis of “this compound” involves various chemical reactions. For instance, it has been used in the preparation of a novel class of small molecule caspase-3 inhibitors .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For example, IR spectroscopy reveals the presence of various functional groups . NMR spectroscopy provides information about the chemical environment of the hydrogen and carbon atoms .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it has been used as a reagent in the preparation of luminogens and fluorescent polyimides .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 165.19 . Its physical form is solid . The predicted pKa value is 4.44±0.10 .Scientific Research Applications

Electrochromic Material Synthesis

4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-N-(4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl)-N-(4-nitrophenyl)aniline and similar compounds were synthesized and used to produce highly stable conducting polymers. These polymers show significant potential in electrochromic applications in the near-infrared region due to their outstanding optical contrasts and fast switching speeds (Li et al., 2017).

Polymer Characterization and Thermal Degradation

The compound was used to create polymers whose thermal degradation was studied. The degradation produced several volatile products and provided insights into the decomposition mechanisms of such polymers (Coskun et al., 1998).

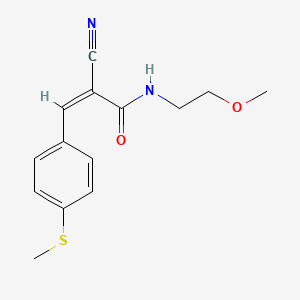

Synthesis of 3,4-Dihydroquinazolines

1,3-Dioxolane derivatives, similar to 4-(2-Methyl-1,3-dioxolan-2-yl)aniline, were employed as a methylene group source in the synthesis of substituted 3,4-dihydroquinazolines. This indicates the versatility of 1,3-dioxolane in synthetic organic chemistry (Yunnikova & Ésenbaeva, 2016).

Novel Polymer Synthesis for Solar Cell Applications

A novel monomer structurally related to this compound was synthesized and used to create a polymer with potential application as a counter electrode in dye-sensitized solar cells. The polymer demonstrated a higher energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).

Vinyl Monomer Synthesis and Polymerization

Related compounds were synthesized and their reactivity ratios in copolymerization studied. This research is significant for understanding the polymerization behavior and potential applications of similar dioxolane-containing monomers (D′alelio & Huemmer, 1967).

Mass Spectrometry Analysis

Anilines similar to this compound were studied using mass spectrometry, demonstrating the compound's potential for detailed chemical analysis (Benassi et al., 2009).

Ergosterol Biosynthesis Inhibition for Phytopathogen Management

Dioxolane ring compounds, akin to this compound, were synthesized and evaluated for their fungicidal and herbicidal activities. This indicates potential applications in agricultural pest control (Min et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

It is used as a reagent in the preparation of luminogens and fluorescent polyimides

Biochemical Pathways

It is used in the preparation of luminogens and fluorescent polyimides , suggesting it may play a role in the biochemical pathways related to fluorescence.

Result of Action

As a reagent used in the preparation of luminogens and fluorescent polyimides , it likely contributes to the fluorescence properties of these compounds.

Properties

IUPAC Name |

4-(2-methyl-1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAMNDBLMQFDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

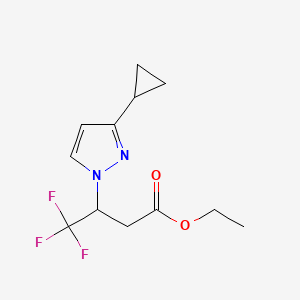

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(cyclopentylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2462099.png)

![Benzyl 3-chlorosulfonyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2462100.png)

![6-Bromospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B2462106.png)

![{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2462113.png)

![N-(2-furylmethyl)-3-[2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2462119.png)